molecular formula C9H20N2O B12575387 N~3~,N~3~-Dipropan-2-yl-beta-alaninamide CAS No. 193206-70-1

N~3~,N~3~-Dipropan-2-yl-beta-alaninamide

Cat. No.: B12575387
CAS No.: 193206-70-1
M. Wt: 172.27 g/mol
InChI Key: CAQAPGDDGVJLDW-UHFFFAOYSA-N
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Description

N~3~,N~3~-Dipropan-2-yl-beta-alaninamide: is a chemical compound with the molecular formula C9H20N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two propan-2-yl groups attached to the nitrogen atoms of beta-alaninamide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N3,N~3~-Dipropan-2-yl-beta-alaninamide typically involves the reaction of beta-alanine with propan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In industrial settings, the production of N3,N~3~-Dipropan-2-yl-beta-alaninamide involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The raw materials are carefully measured and mixed, and the reaction is monitored to maintain optimal conditions. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N3,N~3~-Dipropan-2-yl-beta-alaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N~3~,N~3~-Dipropan-2-yl-beta-alaninamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N3,N~3~-Dipropan-2-yl-beta-alaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved in its action are complex and depend on the specific application. For example, in biological systems, it may interact with proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

  • N~1~-1,3-thiazol-2-yl-beta-alaninamide dihydrochloride hydrate
  • N~3~-Propan-2-yl-beta-alaninamide

Comparison: N3,N~3~-Dipropan-2-yl-beta-alaninamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For instance, the presence of two propan-2-yl groups can influence its solubility and interaction with other molecules.

Properties

CAS No.

193206-70-1

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-[di(propan-2-yl)amino]propanamide

InChI

InChI=1S/C9H20N2O/c1-7(2)11(8(3)4)6-5-9(10)12/h7-8H,5-6H2,1-4H3,(H2,10,12)

InChI Key

CAQAPGDDGVJLDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC(=O)N)C(C)C

Origin of Product

United States

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